Ethyl cinnamate is a natural product found in Mandragora autumnalis, Kaempferia galanga, and other organisms with data available.
Ethyl cinnamate
CAS No.: 4192-77-2
Cat. No.: VC21232278
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4192-77-2 |
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Molecular Formula | C11H12O2 |
Molecular Weight | 176.21 g/mol |
IUPAC Name | ethyl (E)-3-phenylprop-2-enoate |
Standard InChI | InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ |
Standard InChI Key | KBEBGUQPQBELIU-CMDGGOBGSA-N |
Isomeric SMILES | CCOC(=O)/C=C/C1=CC=CC=C1 |
SMILES | CCOC(=O)C=CC1=CC=CC=C1 |
Canonical SMILES | CCOC(=O)C=CC1=CC=CC=C1 |
Appearance | Oil |
Melting Point | Mp 12 ° 12°C |
Introduction
Chemical Properties and Structure
Ethyl cinnamate belongs to the class of organic compounds known as cinnamic acid esters, specifically containing an ester derivative of cinnamic acid. Its chemical formula is C11H12O2 with a molecular weight of 176.2118 . The IUPAC name for this compound is ethyl (2Z)-3-phenylprop-2-enoate .
Physical and Chemical Characteristics
The compound features a phenyl group attached to a propenoate structure with an ethyl ester group. Its structure can be represented by the molecular formula C6H5CH=CHCOOC2H5 . Ethyl cinnamate is characterized by its pleasant organoleptic properties, described as having sweet, balsamic, and berry-like notes .
Structural Identification
Table 1: Chemical Identifiers of Ethyl Cinnamate
Parameter | Value |
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CAS Number | 103-36-6 |
Chemical Formula | C11H12O2 |
IUPAC Name | ethyl (2Z)-3-phenylprop-2-enoate |
InChI Key | KBEBGUQPQBELIU-HJWRWDBZSA-N |
Molecular Weight | 176.2118 |
Isomeric SMILES | CCOC(=O)\C=C/C1=CC=CC=C1 |
Ethyl cinnamate can be identified through various spectroscopic techniques, including 1H-NMR and FTIR spectroscopy, which confirm its structural elements and functional groups .
Natural Occurrence and Distribution
Ethyl cinnamate is naturally found in various plant sources and food products, contributing to their aromatic profiles.
Food Sources
This compound is found in the highest concentration within red wine and has been detected in several different foods . It serves as a potential biomarker for the consumption of specific foods including:
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Ceylon cinnamons (Cinnamomum verum)
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Evergreen blackberries (Rubus laciniatus)
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Tamarinds (Tamarindus indica)
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Blackberries (Rubus species)
Medicinal Plants
Ethyl cinnamate is a significant component of several medicinal plants with traditional uses:
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Kaempferia galanga Linn.: An aromatic medicinal herb extensively used in India, China, Malaysia, and other South Asian countries for thousands of years, including traditional treatments for abdominal tumors
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Coix lacryma-jobi (Job's tears or hanjeli): Contains ethyl cinnamate as a bioactive component with antioxidant properties
Synthesis and Characterization
Synthesis Methods
The synthesis of ethyl cinnamate has been documented in scientific literature, with successful preparation methods confirmed through elemental analysis and functional group determination . One approach involves creating derivatives from cinnamic acid.
Inclusion Complex Formation
Researchers have investigated the formation of inclusion complexes between ethyl cinnamate and cyclodextrins to improve its solubility and potential applications:
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Ethyl cinnamate forms a complex with γ-cyclodextrin, which increases its solubility
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The complex formation can be confirmed through multiple analytical techniques:
Stoichiometry and Binding Properties
Studies on the inclusion complex formation between ethyl cinnamate and γ-cyclodextrin have revealed:
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Job's plot analysis indicates a 1:1 stoichiometric ratio for the inclusion complex
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The binding constant (K) can be calculated using the Benesi-Hildebrand plot
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Thermodynamic parameters (ΔG) calculated using the Gibbs-Helmholtz free energy equation indicate that the formation of this inclusion complex occurs spontaneously
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2D NMR (ROESY) characterization reveals specific molecular interactions between ethyl cinnamate and the hydrophobic cavity of γ-cyclodextrin
Biological Activities
Ethyl cinnamate exhibits numerous biological activities that have been investigated in recent scientific studies, demonstrating its potential in various therapeutic applications.
Anti-Tumor Activity
Recent research has demonstrated ethyl cinnamate's potential as an anti-cancer agent:
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Suppresses tumor growth in colon cancer through anti-angiogenic mechanisms
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Inhibits the phosphorylation of VEGFR2 and its downstream signaling pathways
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Forms a hydrogen bond with the ATP binding site of VEGFR2, confirmed through molecular interaction studies
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Inhibits colon cancer cell colony formation and induces apoptosis
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Demonstrated tumor growth suppression in colon cancer xenograft models without detectable hepatotoxicity or nephrotoxicity
Anti-Angiogenic Effects
Ethyl cinnamate demonstrates significant anti-angiogenic activity through multiple mechanisms:
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Inhibits proliferation, migration, invasion, and tube formation in VEGF-induced HUVECs
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Induces apoptosis of HUVECs
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Inhibits vessel formation in zebrafish models
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Suppresses the phosphorylation of VEGFR2 and alters its downstream signaling pathways
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The anti-angiogenic effect is abrogated after VEGFR2 knockdown in HUVECs, confirming the mechanism
Antimicrobial Properties
Ethyl cinnamate shows promising antimicrobial activities:
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Forms inclusion complexes that can serve as antibacterial agents
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Maintains optimal concentration and reduces the need for frequent application when in complex form
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Essential oils containing ethyl cinnamate from the Zingiberaceae family demonstrate antimicrobial and antiproliferative properties
Anti-Osteoporotic Activity
Preliminary in silico studies suggest ethyl cinnamate's potential in preventing osteoporosis:
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Has strong antioxidant activity with potential to suppress reactive oxygen species (ROS)
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Molecular docking studies indicate interaction with Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) proteins
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Binding free energy values of -0.75 and -1.61 kcal/mol for SOD and GPx, respectively
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May neutralize free radicals through upregulation of endogenous SOD and GPx
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Could inhibit oxidative stress implicated in bone resorption
Target Protein | Binding Free Energy (kcal/mol) | Potential Mechanism |
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SOD | -0.75 | Upregulation of endogenous antioxidant |
GPx | -1.61 | Inhibition of oxidative stress |
Other Reported Activities
Additional biological activities have been attributed to ethyl cinnamate:
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